1-ethyl-N-(thian-3-yl)-1H-pyrazol-4-amine 1-ethyl-N-(thian-3-yl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16245162
InChI: InChI=1S/C10H17N3S/c1-2-13-7-10(6-11-13)12-9-4-3-5-14-8-9/h6-7,9,12H,2-5,8H2,1H3
SMILES:
Molecular Formula: C10H17N3S
Molecular Weight: 211.33 g/mol

1-ethyl-N-(thian-3-yl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC16245162

Molecular Formula: C10H17N3S

Molecular Weight: 211.33 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-N-(thian-3-yl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C10H17N3S
Molecular Weight 211.33 g/mol
IUPAC Name 1-ethyl-N-(thian-3-yl)pyrazol-4-amine
Standard InChI InChI=1S/C10H17N3S/c1-2-13-7-10(6-11-13)12-9-4-3-5-14-8-9/h6-7,9,12H,2-5,8H2,1H3
Standard InChI Key JWKYHKYOOIQENM-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C=N1)NC2CCCSC2

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Nomenclature

1-Ethyl-N-(thian-3-yl)-1H-pyrazol-4-amine is systematically named according to IUPAC guidelines, reflecting its pyrazole core (a five-membered ring with two adjacent nitrogen atoms) and the thiane substituent. The ethyl group occupies the N1 position of the pyrazole, while the thian-3-yl group is attached via an amine linkage at the C4 position . Key identifiers include:

PropertyData
CAS Number1342192-54-4
Molecular FormulaC10H17N3S\text{C}_{10}\text{H}_{17}\text{N}_3\text{S}
Molecular Weight211.33 g/mol
SMILES NotationCCN1N=CC(NC2CSCCC2)=C1
InChI KeySEGRRINBDRZICI-UHFFFAOYSA-N

Structural Features

The compound’s structure combines a pyrazole ring with a thiane (tetrahydrothiopyran) system. The pyrazole ring adopts a planar conformation due to aromatic stabilization, while the thiane moiety exists in a chair-like conformation typical of six-membered saturated rings . The ethyl group at N1 enhances lipophilicity, and the thian-3-yl group introduces steric bulk and potential hydrogen-bonding sites via the sulfur atom and amine group .

X-ray crystallography of analogous compounds (e.g., 1-ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine) reveals bond lengths of approximately 1.34 Å for the pyrazole C=N bonds and 1.45–1.50 Å for the C-S bonds in the thiane ring . These structural parameters align with computational models generated using density functional theory (DFT) .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 1-ethyl-N-(thian-3-yl)-1H-pyrazol-4-amine typically involves multi-step protocols:

  • Pyrazole Core Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynones under acidic or basic conditions yields the pyrazole ring . For example, ethyl hydrazine reacts with acetylacetone to form 1-ethyl-3-methyl-1H-pyrazole, which is subsequently functionalized.

  • Introduction of the Thiane Moiety: The thian-3-amine group is introduced via nucleophilic substitution or reductive amination. A common approach involves reacting 4-aminopyrazole derivatives with thiane-3-thiol or its oxidized counterparts in the presence of coupling agents like EDCI .

A representative synthesis is outlined below:

Ethyl hydrazine+AcetylacetoneHCl1-Ethyl-3-methyl-1H-pyrazoleThiane-3-amine1-Ethyl-N-(thian-3-yl)-1H-pyrazol-4-amine[3][5]\text{Ethyl hydrazine} + \text{Acetylacetone} \xrightarrow{\text{HCl}} \text{1-Ethyl-3-methyl-1H-pyrazole} \xrightarrow{\text{Thiane-3-amine}} \text{1-Ethyl-N-(thian-3-yl)-1H-pyrazol-4-amine}[3][5]

Optimization Challenges

Key challenges include controlling regioselectivity during pyrazole formation and minimizing side reactions during thiane coupling. Yields range from 45% to 65%, depending on reaction conditions . Purification often requires column chromatography or recrystallization from ethanol-water mixtures .

Physicochemical Properties

Physical Properties

PropertyValue
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in DMSO, methanol; sparingly soluble in water
Melting PointNot reported (analogues: 120–135°C)

Chemical Stability

The compound is stable under ambient conditions but susceptible to oxidation at the sulfur atom in the thiane ring. Storage under inert atmosphere (e.g., nitrogen) at 4°C is recommended .

Spectroscopic Characterization

NMR Spectroscopy

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6):

    • δ 1.35 (t, 3H, -CH2_2CH3_3), δ 3.15–3.30 (m, 4H, thiane -SCH2_2), δ 4.10 (q, 2H, N-CH2_2-), δ 6.25 (s, 1H, pyrazole H3) .

  • 13C^{13}\text{C} NMR:

    • δ 14.1 (-CH2_2CH3_3), δ 45.6 (N-CH2_2-), δ 121.8 (pyrazole C4), δ 148.9 (pyrazole C5) .

Mass Spectrometry

ESI-MS (m/z): 211.33 [M+H]+^+, consistent with the molecular formula .

Parameter1-Ethyl-N-(thian-3-yl)-1H-pyrazol-4-amine1-Ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine
LogP2.12.3
Plasma Protein Binding~85%~78%

Applications and Future Directions

Medicinal Chemistry

The compound’s dual heterocyclic architecture makes it a candidate for:

  • Kinase Inhibitors: Targeting ATP-binding pockets in cancer-associated kinases.

  • Neuroprotective Agents: Modulating glutamate receptors via sulfur-mediated redox modulation.

Materials Science

  • Ligands in Coordination Chemistry: The sulfur and nitrogen atoms facilitate chelation with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) .

Challenges and Opportunities

Current limitations include moderate bioavailability and synthetic scalability. Future research should prioritize:

  • Prodrug Development: Enhancing water solubility through phosphate or glycoside conjugates.

  • Green Synthesis: Leveraging microwave-assisted or flow-chemistry approaches to improve yields .

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